Tanomastat

Description

This compound is a biphenyl matrix metalloproteinase (MMP) inhibitor (MMPI) with potential antineoplastic activity. This compound inhibits MMP-2, MMP-3, and MMP-9, inhibiting extracellular matrix degradation and potentially inhibiting angiogenesis, tumor growth and invasion, and metastasis. MMPs consist of at least 18 zinc-containing endo-proteinases that are capable of degrading collagen and proteoglycan.

This compound is a small molecule drug with a maximum clinical trial phase of II.

an angiogenesis inhibitor with matrix metalloproteinase inhibitory activity

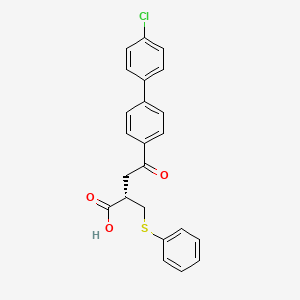

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-[4-(4-chlorophenyl)phenyl]-4-oxo-2-(phenylsulfanylmethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClO3S/c24-20-12-10-17(11-13-20)16-6-8-18(9-7-16)22(25)14-19(23(26)27)15-28-21-4-2-1-3-5-21/h1-13,19H,14-15H2,(H,26,27)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAGDPXECXQWBC-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)SC[C@@H](CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870145 | |

| Record name | Tanomastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179545-77-8 | |

| Record name | Tanomastat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179545-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tanomastat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179545778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tanomastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06276 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tanomastat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TANOMASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM1ZX94EXH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tanomastat's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tanomastat (formerly known as BAY 12-9566) is a potent, orally bioavailable, non-peptidic biphenyl (B1667301) inhibitor of matrix metalloproteinases (MMPs). By targeting a specific subset of these zinc-dependent endopeptidases, this compound disrupts key processes in cancer progression, including tumor growth, invasion, angiogenesis, and metastasis. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.

Core Mechanism of Action: Inhibition of Matrix Metalloproteinases

This compound functions as a broad-spectrum MMP inhibitor, with a particularly high affinity for a select group of MMPs that are crucial for the degradation of the extracellular matrix (ECM). The primary targets of this compound include MMP-2 (gelatinase A), MMP-3 (stromelysin-1), MMP-9 (gelatinase B), and MMP-13 (collagenase-3)[1][2][3].

The inhibitory activity of this compound is concentration-dependent. The table below summarizes the key quantitative data regarding its inhibitory potency.

| Target MMP | Inhibition Constant (Ki) | IC50 | Key Functions in Cancer |

| MMP-2 | 11 nM[2] | - | Degradation of type IV collagen (a major component of the basement membrane), promotion of angiogenesis, and tumor invasion.[4][5] |

| MMP-3 | 143 nM[2] | - | Activation of other MMPs (e.g., pro-MMP-9), degradation of a wide range of ECM components, and promotion of tumor progression. |

| MMP-9 | 301 nM[2] | - | Degradation of type IV collagen, release of VEGF, and critical for tumor invasion and angiogenesis.[4][5] |

| MMP-13 | 1470 nM[2] | - | Degradation of fibrillar collagens (types I, II, III), facilitating cancer cell invasion and bone metastasis. |

| Endothelial Cell Invasion | - | 840 nM[2] | Inhibition of endothelial cell invasion through a reconstituted basement membrane. |

By binding to the active site of these MMPs, this compound prevents the breakdown of the ECM, a critical barrier to tumor cell dissemination. This inhibition directly impacts several key stages of cancer progression.

Inhibition of Tumor Invasion and Metastasis

The degradation of the ECM by MMPs is a prerequisite for cancer cells to break away from the primary tumor, invade surrounding tissues, and enter the vasculature to metastasize to distant organs. Preclinical studies have demonstrated this compound's ability to significantly reduce tumor invasion and metastasis. In a human breast cancer orthotopic model, oral administration of this compound (100 mg/kg daily) inhibited local tumor regrowth by 58% and reduced the number and volume of lung metastases by 57% and 88%, respectively[2].

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. MMPs play a crucial role in this process by degrading the basement membrane of existing vessels, allowing endothelial cells to migrate and proliferate. This compound has been shown to possess anti-angiogenic properties. In vitro, it inhibits the formation of tube-like structures by human endothelial cells[2]. In vivo studies using a Matrigel plug assay showed that oral administration of this compound inhibited basic fibroblast growth factor (bFGF)-induced angiogenesis[1].

Implicated Signaling Pathways

The inhibition of MMPs by this compound has downstream consequences on various intracellular signaling pathways that are crucial for cancer cell proliferation, survival, and migration. While direct studies on this compound's specific effects on these pathways are limited, the known functions of its target MMPs allow for the inference of its likely impact.

Modulation of Growth Factor Signaling

MMPs can release and activate growth factors sequestered in the ECM, such as Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-beta (TGF-β)[5]. By inhibiting MMPs, this compound can indirectly suppress the signaling cascades initiated by these growth factors. For instance, the inhibition of MMP-9 can reduce the bioavailability of VEGF, thereby dampening the pro-angiogenic signals mediated through VEGF receptors on endothelial cells.

Impact on Integrin-Mediated Signaling

MMPs can modulate the function of integrins, cell surface receptors that mediate cell-ECM adhesion and regulate intracellular signaling. By altering the ECM landscape, MMPs can influence integrin clustering and activation, which in turn affects pathways like the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways that control cell proliferation, survival, and migration. Inhibition of MMPs by this compound can therefore disrupt these pro-tumorigenic signaling cascades.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to evaluate the efficacy and mechanism of action of this compound.

MMP Inhibition Assay (Fluorogenic Substrate-Based)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of specific MMPs.

Materials:

-

Recombinant human MMP-2, MMP-3, MMP-9, and MMP-13

-

This compound

-

Fluorogenic MMP substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in assay buffer to create a range of concentrations.

-

In a 96-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer).

-

Add the recombinant human MMP enzyme to each well.

-

Incubate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the fluorogenic MMP substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation/emission wavelengths at regular intervals for 30-60 minutes at 37°C.

-

Calculate the rate of substrate cleavage and determine the percent inhibition for each this compound concentration to calculate the IC50 value.

In Vitro Cell Invasion Assay (Boyden Chamber)

This assay assesses the ability of this compound to inhibit cancer cell invasion through an artificial basement membrane.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

This compound

-

Boyden chamber inserts with a porous membrane (e.g., 8 µm pores)

-

Matrigel (reconstituted basement membrane)

-

Cell culture medium (serum-free and with serum)

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)

-

Microscope

Procedure:

-

Coat the upper surface of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.

-

Culture cancer cells and treat them with various concentrations of this compound or vehicle control.

-

Harvest the cells and resuspend them in serum-free medium.

-

Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate the plate at 37°C in a CO2 incubator for 12-48 hours.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of stained cells in multiple fields of view using a microscope to determine the extent of invasion.

In Vivo Tumor Xenograft Study

This model evaluates the in vivo efficacy of this compound on tumor growth and metastasis.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line (e.g., MDA-MB-435)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously or orthotopically inject human cancer cells into the mice.

-

Allow tumors to establish and reach a palpable size.

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., 100 mg/kg) or vehicle control orally on a daily basis.

-

Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.

-

Monitor the health and body weight of the mice throughout the study.

-

At the end of the study, sacrifice the mice and excise the primary tumors for weighing and histological analysis.

-

Examine relevant organs (e.g., lungs) for the presence and number of metastatic nodules.

Clinical Development and Future Directions

Phase I clinical trials of this compound (BAY 12-9566) in patients with solid malignancies established a recommended dose of 800 mg twice daily, which was associated with an acceptable toxicity profile. However, subsequent clinical trials in various cancers, including ovarian and pancreatic cancer, did not demonstrate a significant survival benefit, leading to the discontinuation of its development for these indications[3].

The failure of broad-spectrum MMP inhibitors in late-stage clinical trials has been attributed to several factors, including the dual role of some MMPs in both promoting and suppressing tumorigenesis, and the administration of these agents to patients with advanced, established metastatic disease rather than as an early intervention to prevent metastasis[1][3].

Despite these setbacks, the potent and specific inhibitory profile of this compound against key MMPs involved in cancer progression suggests that its therapeutic potential may be revisited in specific contexts. Future research could focus on:

-

Identifying patient populations with tumors that are highly dependent on the specific MMPs targeted by this compound.

-

Evaluating this compound in combination with other targeted therapies or immunotherapies.

-

Investigating its use as an adjuvant therapy in early-stage disease to prevent metastatic recurrence.

Conclusion

This compound is a well-characterized inhibitor of MMP-2, -3, -9, and -13, with demonstrated preclinical efficacy in reducing tumor growth, invasion, and angiogenesis. Its mechanism of action is centered on the prevention of ECM degradation, which in turn is inferred to disrupt key signaling pathways that drive cancer progression. While clinical development has been challenging, a deeper understanding of the nuanced roles of individual MMPs in different cancer types and stages may yet reveal a therapeutic niche for this potent agent. The experimental protocols and mechanistic insights provided in this guide offer a framework for the continued investigation of this compound and other MMP inhibitors in oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]

Tanomastat's Target Specificity Among Matrix Metalloproteinases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Tanomastat (BAY 12-9566), a non-peptidic biphenyl (B1667301) matrix metalloproteinase (MMP) inhibitor. It details its target specificity, the experimental protocols used to determine its inhibitory activity, and visual representations of its mechanism and evaluation workflows.

Core Mechanism of Action

This compound is an orally bioavailable MMP inhibitor that functions through a zinc-binding carboxyl group.[1] The catalytic activity of MMPs is dependent on a zinc ion located in their active site.[2][3][4] this compound inhibits these enzymes by chelating this essential zinc ion, thereby preventing the binding and degradation of extracellular matrix (ECM) components.[2] The structural similarities across the catalytic domains of different MMPs have historically made the development of highly selective inhibitors challenging.[4]

Quantitative Target Specificity

This compound exhibits a distinct selectivity profile among the various MMPs. Its inhibitory potency, typically measured by the inhibition constant (Kᵢ), varies significantly across the MMP family. Lower Kᵢ values indicate stronger inhibition. The compound shows the highest affinity for MMP-2.

The table below summarizes the known Kᵢ values for this compound against several key MMPs.

| MMP Target | Inhibition Constant (Kᵢ) in nM | Reference |

| MMP-2 (Gelatinase A) | 11 | [1] |

| MMP-3 (Stromelysin-1) | 143 | [1] |

| MMP-9 (Gelatinase B) | 301 | [1] |

| MMP-13 (Collagenase-3) | 1470 | [1] |

Additionally, studies have reported that this compound inhibits MMP-2, MMP-3, MMP-9, and MMP-13, but does not inhibit MMP-1.[3] Other reports confirm its inhibitory effects on MMP-2, MMP-3, MMP-9, and MMP-14.[5]

Experimental Protocols

The determination of inhibitory constants such as Kᵢ and IC₅₀ is crucial for characterizing the potency and selectivity of MMP inhibitors. A common method is the fluorogenic substrate assay.

Protocol: Fluorogenic Assay for MMP Inhibition

This protocol outlines a typical procedure for measuring the inhibitory activity of this compound against a specific MMP.

1. Materials and Reagents:

- Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

- Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

- This compound (or other test inhibitor)

- Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5

- 96-well black microplates

- Fluorescence microplate reader (Excitation/Emission wavelengths dependent on substrate)

2. Procedure:

- Enzyme Preparation: Reconstitute and dilute the recombinant MMP to a final concentration within the linear range of the assay.

- Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer. A wide concentration range is used to determine the IC₅₀ value (e.g., 0.1 nM to 10 µM).

- Assay Reaction:

- To each well of the 96-well plate, add the assay buffer.

- Add the serially diluted this compound to the appropriate wells. Include wells for a positive control (enzyme, no inhibitor) and a negative control (substrate, no enzyme).

- Add the diluted MMP enzyme to all wells except the negative control.

- Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

- Initiate the reaction by adding the fluorogenic substrate to all wells.

- Data Acquisition: Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by the MMP separates a quencher from a fluorophore, resulting in an increase in fluorescence.

- Data Analysis:

- Calculate the reaction rates (slopes of the fluorescence vs. time curves).

- Plot the reaction rates against the logarithm of the this compound concentration.

- Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

- The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and its Michaelis constant (Kₘ).

Visualizations

Diagram 1: this compound Inhibitory Specificity

Caption: Relative inhibitory potency of this compound against various MMPs.

Diagram 2: Experimental Workflow for MMP Inhibition Assay

Caption: Workflow for determining MMP inhibitory activity using a fluorogenic assay.

Diagram 3: Simplified MMP Signaling and Inhibition

Caption: Mechanism of MMP-mediated signaling and its inhibition by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Tanomastat: A Technical Guide to its Role in the Inhibition of Angiogenesis and Metastasis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tanomastat (BAY 12-9566) is a non-peptidic, biphenyl (B1667301) matrix metalloproteinase (MMP) inhibitor with demonstrated anti-angiogenic and anti-metastatic properties. By selectively targeting key MMPs, this compound disrupts the enzymatic degradation of the extracellular matrix (ECM), a critical process in tumor progression. This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows. The information presented herein is intended to equip researchers and drug development professionals with a thorough understanding of this compound's preclinical profile and its potential as a therapeutic agent.

Mechanism of Action: Inhibition of Matrix Metalloproteinases

This compound functions as a potent inhibitor of several members of the matrix metalloproteinase family, a group of zinc-dependent endopeptidases responsible for the degradation of ECM components. The enzymatic activity of MMPs is crucial for cancer cells to break through basement membranes and invade surrounding tissues, a prerequisite for both local invasion and distant metastasis. Furthermore, MMPs play a pivotal role in angiogenesis by releasing pro-angiogenic factors sequestered within the ECM and by remodeling the matrix to facilitate endothelial cell migration and tube formation.

This compound exhibits inhibitory activity against a specific subset of MMPs, thereby interfering with these pathological processes. Its primary targets include MMP-2 (Gelatinase A), MMP-3 (Stromelysin-1), MMP-8 (Neutrophil Collagenase), MMP-9 (Gelatinase B), and MMP-13 (Collagenase-3). By binding to the zinc ion in the active site of these enzymes, this compound blocks their proteolytic activity.

Quantitative Data on this compound's Inhibitory Activity and Efficacy

The following tables summarize the quantitative data on this compound's inhibitory potency against various MMPs and its efficacy in preclinical models of angiogenesis and metastasis.

Table 1: In Vitro Inhibitory Potency of this compound against Key MMPs

| MMP Target | Inhibition Constant (Ki) (nM) | 50% Inhibitory Concentration (IC50) (nM) |

| MMP-2 | 11 | - |

| MMP-3 | 143 | - |

| MMP-9 | 301 | - |

| MMP-13 | 1470 | - |

Table 2: In Vitro Anti-Angiogenic and Anti-Invasive Activity of this compound

| Assay | Cell Type | Endpoint | IC50 (nM) |

| Matrix Invasion | Endothelial Cells | Prevention of matrix invasion | 840 |

| Tube Formation | Endothelial Cells | Complete inhibition of tubule formation | 15,000 - 100,000 |

Table 3: In Vivo Efficacy of this compound in Preclinical Cancer Models

| Animal Model | Treatment | Endpoint | Result |

| Mouse Mammary Carcinoma | 100 mg/kg; p.o.; daily for 7 weeks | Local tumor regrowth | 58% inhibition |

| Mouse Mammary Carcinoma | 100 mg/kg; p.o.; daily for 7 weeks | Number of lung metastases | 57% inhibition |

| Mouse Mammary Carcinoma | 100 mg/kg; p.o.; daily for 7 weeks | Volume of lung metastases | 88% inhibition |

Signaling Pathways and Molecular Interactions

This compound's anti-angiogenic and anti-metastatic effects stem from its ability to disrupt key signaling pathways that are dependent on MMP activity. A critical intersection is the interplay between MMPs and the Vascular Endothelial Growth Factor (VEGF) signaling cascade.

This compound's Impact on the MMP-VEGF Axis in Angiogenesis

MMPs, particularly MMP-9, play a crucial role in making VEGF bioavailable to its receptor, VEGFR2, on endothelial cells. VEGF is often sequestered in the ECM through its binding to heparan sulfate (B86663) proteoglycans. MMP-9 can cleave these proteoglycans, releasing VEGF and allowing it to bind to and activate VEGFR2. This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote endothelial cell proliferation, migration, and survival – all key events in angiogenesis. This compound, by inhibiting MMP-9, prevents this release of sequestered VEGF, thereby dampening the pro-angiogenic signal.

Role of this compound in Inhibiting Metastasis

The process of metastasis is a multi-step cascade that heavily relies on the proteolytic activity of MMPs. Cancer cells must first degrade the basement membrane and surrounding ECM to invade local tissues. Subsequently, they intravasate into the bloodstream or lymphatic system, survive in circulation, and finally extravasate into a distant organ to form a secondary tumor. MMP-2 and MMP-9 are particularly implicated in the breakdown of type IV collagen, a major component of basement membranes. By inhibiting these MMPs, this compound directly impedes the initial invasive steps of metastasis.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound and other MMP inhibitors are provided below.

In Vitro Invasion Assay (Boyden Chamber Assay)

This assay measures the ability of cells to migrate through a layer of extracellular matrix, mimicking the invasive process.

-

Materials:

-

Boyden chamber apparatus with inserts (e.g., 8 µm pore size)

-

Matrigel or other basement membrane extract

-

Cell culture medium (serum-free and serum-containing)

-

Cancer cell line of interest

-

This compound or other test compounds

-

Staining solution (e.g., crystal violet)

-

Cotton swabs

-

-

Protocol:

-

Thaw Matrigel on ice and dilute with cold, serum-free medium.

-

Coat the top of the Boyden chamber inserts with a thin layer of the Matrigel solution and allow it to solidify at 37°C.

-

Harvest and resuspend cancer cells in serum-free medium containing various concentrations of this compound or vehicle control.

-

Add the cell suspension to the upper chamber of the inserts.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate the chambers for a period sufficient for cell invasion (e.g., 24-48 hours) at 37°C in a CO2 incubator.

-

After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.

-

Fix the invading cells on the bottom of the membrane with methanol (B129727) and stain with crystal violet.

-

Elute the stain and quantify the absorbance using a plate reader, or count the stained cells under a microscope.

-

In Vitro Angiogenesis Assay (Endothelial Tube Formation Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

-

Materials:

-

Matrigel or other basement membrane extract

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

-

Endothelial cell growth medium

-

This compound or other test compounds

-

96-well plate

-

-

Protocol:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate.

-

Allow the Matrigel to solidify at 37°C.

-

Harvest and resuspend HUVECs in medium containing various concentrations of this compound, vehicle control, and/or pro-angiogenic factors (e.g., VEGF).

-

Seed the HUVECs onto the solidified Matrigel.

-

Incubate for a period sufficient for tube formation (e.g., 4-18 hours) at 37°C.

-

Visualize and photograph the tube-like structures using a microscope.

-

Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.

-

In Vivo Angiogenesis Assay (Matrigel Plug Assay)

This in vivo assay evaluates the formation of new blood vessels into a subcutaneous implant of Matrigel.

-

Materials:

-

Matrigel (growth factor-reduced)

-

Pro-angiogenic factors (e.g., bFGF, VEGF)

-

This compound or other test compounds

-

Immunodeficient mice (e.g., nude or SCID)

-

Heparin

-

-

Protocol:

-

Thaw Matrigel on ice and mix with heparin and pro-angiogenic factors.

-

Incorporate this compound or vehicle control into the Matrigel mixture.

-

Inject the liquid Matrigel mixture subcutaneously into the flank of the mice. The Matrigel will form a solid plug at body temperature.

-

Alternatively, administer this compound systemically (e.g., oral gavage) daily.

-

After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

-

Quantify angiogenesis by:

-

Measuring the hemoglobin content of the plugs using a colorimetric assay (e.g., Drabkin's reagent) to assess blood vessel perfusion.

-

Immunohistochemical staining of the plugs for endothelial cell markers (e.g., CD31) followed by quantification of microvessel density (MVD).

-

-

Experimental and Preclinical Evaluation Workflow

The preclinical evaluation of an MMP inhibitor like this compound typically follows a structured workflow to establish its efficacy and safety profile before consideration for clinical trials.

Conclusion

This compound demonstrates significant potential as an anti-angiogenic and anti-metastatic agent through its targeted inhibition of key matrix metalloproteinases. The preclinical data robustly support its mechanism of action, which involves the disruption of ECM degradation and the modulation of critical signaling pathways such as the MMP-VEGF axis. The detailed experimental protocols and pathway visualizations provided in this guide offer a solid foundation for further research and development of this compound and other MMP inhibitors. While early clinical trials with broad-spectrum MMP inhibitors yielded disappointing results, the improved selectivity profile of compounds like this compound warrants continued investigation, particularly in well-defined patient populations and potentially in combination with other therapeutic modalities. The comprehensive understanding of its preclinical characteristics is paramount for designing future studies that can unlock its full therapeutic potential.

The Biphenyl Core of Tanomastat: A Technical Guide to its Structure, Function, and Investigation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tanomastat, also known as BAY 12-9566, is a potent, orally bioavailable, non-peptidic inhibitor of matrix metalloproteinases (MMPs).[1][2] Central to its molecular architecture and inhibitory activity is a biphenyl (B1667301) structure, which plays a crucial role in the molecule's interaction with the active site of these zinc-dependent endopeptidases.[3][4] MMPs are key regulators of the extracellular matrix (ECM) and are implicated in a variety of physiological and pathological processes, including tumor invasion, metastasis, and angiogenesis.[1][4][5] Consequently, the development of MMP inhibitors like this compound has been a significant focus of anticancer drug discovery.[6] This in-depth technical guide explores the biphenyl structure of this compound, detailing its chemical properties, mechanism of action, structure-activity relationship, and the experimental methodologies used to characterize its function.

Chemical and Physical Properties of this compound

This compound is chemically identified as (S)-4-(4'-Chlorobiphenyl-4-yl)-4-oxo-2-[(phenylsulfanyl)methyl]butanoic acid.[6] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (S)-4-(4'-Chlorobiphenyl-4-yl)-4-oxo-2-[(phenylsulfanyl)methyl]butanoic acid | [6] |

| Synonyms | BAY 12-9566 | [2][6] |

| CAS Number | 179545-77-8 | [6] |

| Chemical Formula | C₂₃H₁₉ClO₃S | [6] |

| Molar Mass | 410.91 g/mol | [6] |

| Appearance | Not specified in search results | |

| Solubility | Soluble in DMSO |

Mechanism of Action and the Role of the Biphenyl Structure

This compound functions as a competitive inhibitor of MMPs by chelating the catalytic zinc ion in the enzyme's active site via its carboxyl group.[1][2] The biphenyl moiety of this compound is a critical component for its binding affinity and selectivity. It occupies the S1' pocket of the MMP active site, a deep, hydrophobic pocket that plays a significant role in substrate recognition. The interactions between the biphenyl group and the hydrophobic residues lining the S1' pocket contribute significantly to the overall binding energy and inhibitory potency of the molecule.

The 4'-chloro substituent on the biphenyl ring is believed to enhance these hydrophobic interactions and contribute to the inhibitor's potency and pharmacokinetic profile. The specific stereochemistry at the C2 position is also crucial for the correct orientation of the zinc-binding group and the biphenyl moiety within the active site.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified against several MMPs. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters that describe the efficacy of an inhibitor.

| MMP Target | Ki (nM) | IC50 (nM) | Reference(s) |

| MMP-2 (Gelatinase A) | 11 | - | [2] |

| MMP-3 (Stromelysin 1) | 143 | - | [2] |

| MMP-9 (Gelatinase B) | 301 | - | [2] |

| MMP-13 (Collagenase 3) | 1470 | - | [2] |

| Endothelial Cell Invasion | - | 840 | [2][5] |

Structure-Activity Relationship of the Biphenyl Moiety

The biphenyl core of this compound is a key determinant of its inhibitory activity. The following diagram illustrates the logical relationships between the structural features of the biphenyl moiety and its role in MMP inhibition.

Caption: Logical flow of this compound's structure-activity relationship.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

MMP Inhibition Assay (Fluorogenic Substrate)

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of a specific MMP.

Workflow Diagram:

Caption: Workflow for the fluorogenic MMP inhibition assay.

Materials:

-

Purified recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

-

This compound

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO and create a series of dilutions in assay buffer.

-

In a 96-well plate, add the diluted this compound or vehicle control (DMSO in assay buffer).

-

Add the purified MMP enzyme to each well to a final concentration within the linear range of the assay.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to each well.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 328 nm/393 nm) in a kinetic mode for a set duration (e.g., 30-60 minutes) at 37°C.

-

Calculate the rate of substrate cleavage (initial velocity) from the linear portion of the fluorescence versus time curve.

-

Determine the percent inhibition for each concentration of this compound and calculate the IC50 value. The Ki can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.

Cell Invasion Assay (Matrigel)

This assay assesses the ability of this compound to inhibit cancer cell invasion through a basement membrane extract (Matrigel).

Materials:

-

Invasive cancer cell line (e.g., MDA-MB-231)

-

This compound

-

Matrigel™ Basement Membrane Matrix

-

Transwell inserts (e.g., 8 µm pore size) for a 24-well plate

-

Cell culture medium (serum-free and serum-containing)

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)

Procedure:

-

Thaw Matrigel on ice and dilute it with cold, serum-free medium.

-

Coat the upper chamber of the transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.

-

Culture cancer cells and serum-starve them overnight.

-

Harvest the cells and resuspend them in serum-free medium containing various concentrations of this compound or vehicle control.

-

Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate the plate at 37°C in a CO₂ incubator for a period that allows for invasion (e.g., 24-48 hours).

-

After incubation, remove the non-invaded cells from the upper surface of the insert with a cotton swab.

-

Fix the invaded cells on the bottom of the membrane with methanol and stain them with crystal violet.

-

Count the number of invaded cells in several microscopic fields for each insert.

-

Calculate the percentage of invasion inhibition relative to the vehicle control.

In Vitro Angiogenesis Assay (Tube Formation)

This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures (tubes) on a Matrigel substrate.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

This compound

-

Matrigel™ Basement Membrane Matrix

-

Endothelial cell growth medium

-

96-well plate

Procedure:

-

Thaw Matrigel on ice and use it to coat the wells of a 96-well plate.

-

Allow the Matrigel to solidify at 37°C.

-

Harvest HUVECs and resuspend them in endothelial cell growth medium containing different concentrations of this compound or a vehicle control.

-

Seed the HUVEC suspension onto the solidified Matrigel.

-

Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for tube formation (e.g., 6-18 hours).

-

Observe and photograph the formation of tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

-

Calculate the percentage of inhibition of tube formation compared to the vehicle control.

Signaling Pathways Affected by this compound

By inhibiting MMPs, this compound indirectly influences several downstream signaling pathways that are crucial for tumor progression. The degradation of the extracellular matrix by MMPs can release growth factors and create a microenvironment conducive to cell proliferation, migration, and angiogenesis.

MMP-2 in Angiogenesis

MMP-2 plays a significant role in angiogenesis by degrading basement membrane components, allowing endothelial cells to migrate and form new blood vessels.[1] It can also modulate the activity of growth factors like VEGF. This compound's inhibition of MMP-2 can disrupt these processes.

Caption: this compound inhibits MMP-2, disrupting angiogenesis.

MMP-9 in Tumor Cell Invasion

MMP-9 is strongly associated with tumor cell invasion and metastasis. It degrades type IV collagen, a major component of the basement membrane, thereby facilitating the escape of tumor cells from the primary tumor site. By inhibiting MMP-9, this compound can impede this critical step in metastasis.

Caption: this compound inhibits MMP-9, reducing tumor cell invasion.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results. However, based on the synthesis of structurally similar biphenyl compounds, such as the fungicide Boscalid, a plausible synthetic route can be proposed.[3] This would likely involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, to construct the core biphenyl structure, followed by several steps to introduce the butanoic acid side chain with the correct stereochemistry.

A likely key step would be the coupling of a suitable boronic acid or ester derivative of one phenyl ring with a halide derivative of the other. For instance, a Suzuki coupling between 4-chlorophenylboronic acid and a derivative of 4-bromoacetophenone could form the 4-(4'-chlorobiphenyl) ketone core. Subsequent chemical transformations would be required to elaborate the butanoic acid side chain with the desired stereocenter and the phenylsulfanylmethyl group.

Conclusion

The biphenyl structure of this compound is integral to its function as a potent inhibitor of matrix metalloproteinases. Its hydrophobic nature allows for strong interactions within the S1' pocket of the enzyme's active site, leading to high-affinity binding and effective inhibition of ECM degradation. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other biphenyl-based MMP inhibitors. While a specific synthesis protocol remains elusive from public-facing documents, the proposed synthetic strategies offer a logical approach to its construction. A thorough understanding of the biphenyl core's role in the structure and function of this compound is essential for the design and development of next-generation MMP inhibitors with improved efficacy and selectivity for therapeutic applications in oncology and other diseases driven by aberrant MMP activity.

References

- 1. US20210000119A1 - Synthesis and anti-cancer activity of communesin alkaloids - Google Patents [patents.google.com]

- 2. Boscalid - Wikipedia [en.wikipedia.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. CN103073489A - Preparation method of Boscalid - Google Patents [patents.google.com]

Tanomastat: A Technical Guide to its Impact on Extracellular Matrix Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural and biochemical support to surrounding cells. Its degradation is a critical process in physiological events such as tissue remodeling, wound healing, and angiogenesis. However, dysregulated ECM degradation is a hallmark of various pathological conditions, including cancer metastasis, arthritis, and fibrosis. A key family of enzymes responsible for ECM breakdown is the matrix metalloproteinases (MMPs), zinc-dependent endopeptidases capable of degrading various ECM components like collagens, laminins, and proteoglycans.[1][2][3]

Tanomastat (BAY 12-9566) is an orally bioavailable, non-peptidic, biphenyl (B1667301) matrix metalloproteinase inhibitor.[4][5] It functions by chelating the zinc ion within the active site of MMPs through its carboxyl group, thereby inhibiting their enzymatic activity.[4][5] This guide provides an in-depth technical overview of this compound's effect on extracellular matrix degradation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its inhibitory effect on ECM degradation by targeting matrix metalloproteinases. The overexpression of MMPs is associated with the remodeling of the ECM, which in turn releases growth factors and creates a microenvironment conducive to tumor survival and proliferation.[5] MMPs are synthesized as inactive zymogens (pro-MMPs) and require activation, often through proteolytic cleavage, to become active enzymes capable of degrading the ECM.[5][6] this compound, as a direct inhibitor, binds to the active site of several MMPs, preventing the breakdown of the extracellular matrix.

Quantitative Data on this compound's Inhibitory Activity

The efficacy of this compound as an MMP inhibitor has been quantified through various in vitro assays, determining its inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

| MMP Target | Inhibition Constant (Ki) in nM | Reference |

| MMP-2 | 11 | [4] |

| MMP-3 | 143 | [4] |

| MMP-9 | 301 | [4] |

| MMP-13 | 1470 | [4] |

| Activity Assessed | Half-Maximal Inhibitory Concentration (IC50) | Reference |

| Prevention of matrix invasion by endothelial cells | 840 nM | [4] |

| Inhibition of MMP-9 in MDA-MB 231 breast cancer cells | 3.8 ± 0.7 nM (for a different MMP inhibitor, for context) | [5] |

| Inhibition of MMP-9 in Caco-2 colon cancer cells | 3.3 ± 0.5 nM (for a different MMP inhibitor, for context) | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effect of this compound on ECM degradation.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This assay is commonly used to determine the IC50 or Ki values of MMP inhibitors like this compound.[2][7]

-

Principle: A fluorogenic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by an active MMP, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be measured over time. The presence of an inhibitor like this compound will reduce the rate of substrate cleavage and, consequently, the fluorescence signal.

-

Materials:

-

Recombinant human MMPs (e.g., MMP-2, MMP-9)

-

Fluorogenic MMP substrate (e.g., Mca-PLGL-Dpa-AR-NH2)

-

Assay buffer (e.g., Tris-HCl, CaCl2, NaCl, Brij-35)

-

This compound

-

96-well microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted this compound solutions. Include wells with assay buffer and a vehicle control (e.g., DMSO).

-

Add the recombinant MMP to each well to a final concentration in the low nanomolar range.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

-

Calculate the reaction rates from the linear phase of the fluorescence curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

-

Gelatin Zymography

This technique is used to detect the activity of gelatinases, primarily MMP-2 and MMP-9.[8]

-

Principle: Proteins in a sample are separated by size using SDS-PAGE. The polyacrylamide gel is co-polymerized with gelatin. After electrophoresis, the SDS is removed by washing, allowing the MMPs to renature and digest the gelatin in the gel. The gel is then stained with a protein stain (e.g., Coomassie Brilliant Blue). Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

-

Materials:

-

Cell lysates or conditioned media containing MMPs

-

Polyacrylamide gel containing gelatin

-

SDS-PAGE running buffer

-

Renaturing buffer (e.g., Triton X-100 in Tris-HCl)

-

Developing buffer (e.g., Tris-HCl, CaCl2, NaCl)

-

Staining solution (Coomassie Brilliant Blue)

-

Destaining solution

-

-

Procedure:

-

Prepare cell lysates or collect conditioned media from cells treated with and without this compound.

-

Mix the samples with a non-reducing sample buffer and load them onto the gelatin-containing polyacrylamide gel.

-

Perform electrophoresis under non-reducing conditions.

-

After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the MMPs to renature.

-

Incubate the gel in developing buffer at 37°C for 12-24 hours to allow for gelatin digestion.

-

Stain the gel with Coomassie Brilliant Blue and then destain it.

-

Visualize and quantify the clear bands, which represent MMP activity. A reduction in the intensity of these bands in this compound-treated samples indicates inhibition.

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of ECM degradation by MMPs and inhibition by this compound.

Caption: Experimental workflow for the in vitro MMP inhibition assay.

Caption: Experimental workflow for gelatin zymography.

Clinical Perspective and Conclusion

This compound has been evaluated in several clinical trials for its anti-cancer properties. Phase I studies established a recommended dose and demonstrated that the drug was generally well-tolerated.[5] However, subsequent Phase III trials in patients with various cancers, including small-cell lung cancer, ovarian cancer, and pancreatic adenocarcinoma, did not show a significant improvement in progression-free or overall survival compared to standard therapies.[5][9][10] While this compound effectively inhibits MMPs, its lack of clinical efficacy in late-stage cancers highlights the complexity of tumor biology and the potential for redundant pathways in promoting metastasis.

References

- 1. mdpi.com [mdpi.com]

- 2. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extracellular Matrix Degradation and Remodeling in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How do invadopodia degrade the extracellular matrix? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 7. In vitro and in vivo investigation of matrix metalloproteinase expression in metastatic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antiviral Potential of Tanomastat: A Technical Guide to a Novel Anti-Enterovirus Strategy

For Immediate Release

WHITE PAPER

A Comprehensive Analysis of the Preclinical Discovery of Tanomastat's Broad-Spectrum Antiviral Properties Against Human Enteroviruses

Audience: Researchers, scientists, and drug development professionals.

Abstract

Global outbreaks of human enterovirus infections, particularly those caused by neurotropic strains like Enterovirus A71 (EV-A71), present a significant and ongoing public health challenge. With a scarcity of approved antiviral therapies, there is a critical need for novel therapeutic agents. This whitepaper details the preclinical discovery and characterization of this compound, a matrix metalloproteinase (MMP) inhibitor, as a potent, broad-spectrum anti-enterovirus agent. Originally developed for oncology, this compound has been identified through a comprehensive virtual screening and has demonstrated a dual mechanism of action against enteroviruses. This document provides an in-depth guide to the quantitative data, experimental methodologies, and proposed mechanisms underlying this compound's antiviral efficacy, offering a foundational resource for further research and development in this promising area.

Introduction: The Unmet Need in Enterovirus Therapeutics

Human enteroviruses, a genus within the Picornaviridae family, encompass a wide range of pathogens responsible for a variety of diseases, from mild respiratory illnesses to severe and life-threatening conditions like hand, foot, and mouth disease (HFMD), myocarditis, and acute flaccid myelitis.[1] Despite their significant global impact, there are currently no FDA-approved antiviral drugs for treating enterovirus infections.[1] This therapeutic gap underscores the urgency of identifying and developing new antiviral agents.

Drug repurposing offers an accelerated pathway for antiviral discovery by leveraging compounds with established safety profiles. This approach led to the investigation of this compound, a hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) that has undergone clinical trials for cancer therapy.[2][3] While MMPs are primarily known for their role in extracellular matrix remodeling, they are also implicated in the inflammatory processes associated with viral infections.[4][5] Various viruses, including enteroviruses, can modulate host MMP activity to facilitate their replication and spread.[6] This biological rationale, combined with advanced computational screening, pinpointed this compound as a candidate for antiviral investigation.[2][7]

Recent groundbreaking research has confirmed that this compound exhibits potent, dose-dependent inhibition of a broad range of human enteroviruses in vitro and confers significant protection in in vivo models of EV-A71 infection.[2][7] This document serves as a technical guide to these pivotal findings.

Quantitative Assessment of Antiviral Activity

The antiviral efficacy of this compound was rigorously evaluated against a panel of clinically relevant human enteroviruses. The key parameters determined were the 50% cytotoxic concentration (CC50), the 50% inhibitory concentration (IC50), and the resulting selectivity index (SI = CC50/IC50), which indicates the therapeutic window of the compound. All assays were conducted in human rhabdomyosarcoma (RD) cells, which are highly permissive to enterovirus infection.[8]

Table 1: In Vitro Antiviral Activity of this compound Against Various Enterovirus A Strains

| Virus Strain | Virus Genotype/Species | CC50 (μM) | IC50 (μM) | Selectivity Index (SI) |

| EV-A71 | Enterovirus A | 81.39 | 18.12 | 4.49 |

| EV-A71 (Strain H) | Enterovirus A | 81.39 | 23.78 | 3.42 |

| EV-A71 (Genotype B5) | Enterovirus A | 81.39 | 11.44 | 7.11 |

| EV-A71 (Genotype C4) | Enterovirus A | 81.39 | 1.945 | 41.85 |

| Coxsackievirus A6 (CV-A6) | Enterovirus A | 81.39 | 14.58 | 5.58 |

| Coxsackievirus A16 (CV-A16) | Enterovirus A | 81.39 | 4.285 | 18.99 |

| Coxsackievirus A24 (CV-A24) | Enterovirus C | 81.39 | 4.4 | 18.5 |

Data summarized from a recent study on this compound's anti-enterovirus activity.[8][9]

Table 2: Broad-Spectrum Efficacy of this compound Against Other Enterovirus Species

| Virus Strain | Virus Species | CC50 (μM) | IC50 (μM) | Selectivity Index (SI) |

| Coxsackievirus B5 (CV-B5) | Enterovirus B | 81.39 | 9.270 | 8.78 |

| Echovirus 7 (ECHO-7) | Enterovirus B | 81.39 | 1.888 | 43.1 |

| Enterovirus D68 (EV-D68) | Enterovirus D | 81.39 | 0.3843 | 211.79 |

Data summarized from a recent study on this compound's anti-enterovirus activity.[8][9]

In a lethal challenge model using neonatal BALB/c mice infected with EV-A71, orally administered this compound demonstrated a significant protective effect, with an 85% survival rate in the treated group compared to the control group.[2][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the antiviral properties of this compound.

Identification of this compound through Virtual Screening

A comprehensive pharmacophore- and molecular docking-based virtual screen was employed to identify potential inhibitors of EV-A71 from a drug database.[3][10][11][12][13]

-

Protein Modeling: Crystal structures of key EV-A71 viral proteins, including the capsid protein VP1-4, 3C protease, and 3D polymerase, were obtained from the Protein Data Bank (PDB).[2]

-

Pharmacophore Generation: Electronic pharmacophores (e-Pharmacophores) were generated from the protein-ligand complex structures. These models define the essential 3D arrangement of chemical features necessary for biological activity.

-

Database Screening: A drug database (e.g., Drugbank) was screened against the generated e-Pharmacophores. Compounds were ranked based on a fitness score, indicating the quality of the match between the compound's conformation and the pharmacophore model.

-

Molecular Docking: The top-ranking hits from the pharmacophore screen were then subjected to molecular docking simulations to predict their binding affinity and pose within the active sites of the target viral proteins. Docking scores were used to further prioritize candidates.

-

Hit Selection: this compound was selected as a lead candidate for further in vitro and in vivo evaluation based on its high ranking in both screening methodologies.

In Vitro Antiviral Assays

-

Cell Seeding: RD cells were seeded in 96-well plates.[9]

-

Compound Treatment: Cells were treated with a range of this compound concentrations (e.g., 10 μM to 200 μM) or a vehicle control (0.1% DMSO) for 12 hours at 37°C.[9]

-

Viability Reagent: After incubation, the compound-containing medium was removed, and alamarBlue™ Cell Viability Reagent (diluted 1:10) was added to each well.[9]

-

Incubation and Measurement: Plates were incubated for up to 4 hours, and fluorescence intensity was measured at an excitation/emission of 570/600 nm.[9]

-

CC50 Calculation: The 50% cytotoxic concentration (CC50) was calculated by plotting the percentage of cell viability against the drug concentration using non-linear regression analysis.[9]

-

Cell Seeding: RD cells were seeded in 24-well plates.[9]

-

Infection: Confluent cell monolayers were infected with 10-fold serial dilutions of the virus suspension for 1 hour at 37°C.[9]

-

Agarose Overlay: The inoculum was removed, and cells were overlaid with a medium containing 0.5% agarose.[9]

-

Incubation: Plates were incubated at 37°C until viral plaques were visible (typically 2-3 days).

-

Staining: Cells were fixed with 4% paraformaldehyde and stained with 1% crystal violet solution.[9]

-

Quantification: Plaques were counted manually, and the viral titer was calculated in plaque-forming units per milliliter (PFU/mL).[9]

-

Infection: RD cells in 96- or 24-well plates were infected with the target enterovirus at a multiplicity of infection (M.O.I.) of 1 for 1 hour.[9]

-

Compound Treatment: The inoculum was removed, and the cells were washed with PBS. Medium containing various non-cytotoxic concentrations of this compound (e.g., 1 μM to 50 μM) or vehicle control was added.[9]

-

Incubation: Plates were incubated for 12 hours at 37°C.[9]

-

Harvesting: The plates were subjected to a freeze-thaw cycle to lyse the cells and release the virus progeny.[9]

-

Titer Determination: The total infectious viral titers in the lysates were determined using the viral plaque assay described above.[9]

-

IC50 Calculation: The 50% inhibitory concentration (IC50) was determined by plotting the viral titer against the drug concentration using non-linear regression.[9]

This assay helps to pinpoint the stage of the viral replication cycle targeted by the drug.[14]

-

Infection: RD cells were infected with EV-A71 (M.O.I. of 1) for 1 hour.[9]

-

Staggered Treatment: this compound (at a fixed concentration, e.g., 25 μM) was added to the infected cells at different time points post-infection (e.g., 0, 2, 4, 6, 8, and 10 hours).[9]

-

Harvesting and Titration: All samples were harvested at a fixed endpoint (e.g., 12 hours post-infection), and viral titers were determined by plaque assay.[9]

-

Analysis: The results indicate the time window during which the virus is most susceptible to the drug. For this compound, maximal efficacy was observed when added between 0 and 2 hours post-infection, suggesting it targets an early stage of the replication cycle.[15]

In Vivo Efficacy Model

-

Animal Model: Five-day-old BALB/c neonatal mice were used.[2]

-

Infection: Mice were challenged with a lethal dose of EV-A71.

-

Treatment: this compound (e.g., 10 mg/kg and 30 mg/kg) or a vehicle control was administered daily via oral gavage for six days.[2]

-

Monitoring: The percent survival, body weight, and clinical scores (based on activity, breathing, movement, etc.) were recorded daily for up to 15 days.[2]

-

Efficacy Assessment: The protective therapeutic effect was determined by comparing the survival rates and clinical outcomes between the treated and control groups.

Mechanism of Antiviral Action

This compound was found to exert its anti-enterovirus effects through a novel, dual-stage mechanism, targeting both the early and late phases of the viral replication cycle.

Stage 1: Inhibition of Viral Capsid Dissociation

Time-course studies revealed that this compound is most effective during the initial hours of infection.[7] Further investigation through co-infection and virus internalization assays indicated that this compound likely binds directly to the EV-A71 virus particle, rather than acting on host cell receptors.[15] Live virus particle tracking and molecular docking simulations suggest that this compound binds to the hydrophobic pocket of the VP1 capsid protein.[7] This interaction is proposed to stabilize the viral capsid, thereby impeding the conformational changes necessary for uncoating and the release of the viral RNA genome into the host cell cytoplasm.[2][7]

Stage 2: Inhibition of Viral RNA Replication

To investigate effects beyond the entry stage, experiments were conducted using replication-competent EV-A71 replicons, which bypass the need for viral entry. These studies demonstrated that this compound also inhibits viral RNA replication.[7] This suggests a second, intracellular target for this compound, distinct from its effect on the viral capsid. The precise molecular target within the viral replication complex is a subject of ongoing investigation.

Potential Modulation of Host Signaling Pathways

While direct antiviral mechanisms have been clearly demonstrated, this compound's primary function as an MMP inhibitor suggests potential indirect effects through the modulation of host cell signaling pathways. Enterovirus infections are known to activate pro-inflammatory pathways such as NF-κB and MAPK (including JNK and p38) to facilitate their replication and spread.[8][9] MMPs, in turn, can be regulated by and can regulate these same pathways.[16][17][18] It is hypothesized that by inhibiting MMPs, this compound may disrupt this virus-host interplay, potentially reducing the inflammatory response and creating a less favorable environment for viral replication. This represents a promising avenue for future research.

Conclusion and Future Directions

The discovery of this compound's potent anti-enterovirus activity marks a significant advancement in the search for effective treatments for these widespread and often dangerous infections. Its dual mechanism of action, targeting both viral uncoating and RNA replication, presents a high barrier to the development of viral resistance. The extensive preclinical data, including broad-spectrum in vitro efficacy and significant in vivo protection, establish this compound as a highly promising candidate for further development.

Future research should focus on:

-

Elucidating the precise molecular target of this compound within the viral RNA replication complex.

-

Investigating the role of MMP inhibition in the overall antiviral effect and exploring the modulation of host signaling pathways like NF-κB and MAPK.

-

Conducting further preclinical studies to optimize dosing and assess efficacy against a wider range of clinically relevant enterovirus strains.

-

Evaluating the potential for combination therapy with other antiviral agents to enhance efficacy and prevent resistance.

Given its established safety profile in human clinical trials for other indications, this compound is well-positioned for accelerated clinical investigation as a much-needed therapeutic for human enterovirus infections.

References

- 1. scilit.com [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. The paradox of matrix metalloproteinases in infectious disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Matrix metalloproteinases and tissue inhibitors of metalloproteinases in coxsackievirus-induced myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of JNK1/2 and p38 MAPK signaling pathways promotes enterovirus 71 infection in immature dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential gene expressions of the MAPK signaling pathway in enterovirus 71-infected rhabdomyosarcoma cells | The Brazilian Journal of Infectious Diseases [bjid.org.br]

- 10. Virus-induced p38 MAPK activation facilitates viral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enterovirus 71 2C protein inhibits TNF-α-mediated activation of NF-κB by suppressing IκB kinase β phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of MAPK/MNK1 signaling in virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cordycepin inhibits TPA-induced matrix metalloproteinase-9 expression by suppressing the MAPK/AP-1 pathway in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MMP-9 Inhibition Downregulates Radiation-induced NF-κ Activity Leading to Apoptosis in Breast Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The inhibition of MAPK pathway is correlated with down-regulation of MMP-9 secretion induced by TNF-alpha in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NF kappa B and Matrix Metalloproteinase induced Receptor Cleavage in the Spontaneously Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

Tanomastat: A Broad-Spectrum Inhibitor of Enteroviruses with a Dual Mechanism of Action

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Human enteroviruses represent a significant global health concern, responsible for a wide range of diseases from mild illnesses to severe neurological complications. The lack of approved broad-spectrum antiviral therapies underscores the urgent need for novel drug development. This document details the preclinical efficacy and mechanism of action of Tanomastat, a repurposed drug identified as a potent, broad-spectrum inhibitor of human enteroviruses. Through a dual mechanism, this compound disrupts both early and late stages of the viral replication cycle by impeding viral capsid dissociation and inhibiting viral RNA replication. This whitepaper provides a comprehensive overview of the in vitro and in vivo data, detailed experimental methodologies, and the molecular pathways associated with this compound's antiviral activity.

Introduction

Enteroviruses, belonging to the Picornaviridae family, encompass a diverse group of RNA viruses, including polioviruses, coxsackieviruses, echoviruses, and enterovirus A71 (EV-A71). EV-A71, in particular, is a neurotropic virus of significant clinical importance due to its association with global cyclical outbreaks of hand, foot, and mouth disease and severe neurological complications.[1][2] Despite the significant disease burden, there are currently no internationally approved antiviral drugs for the treatment of enterovirus infections.[1]

Drug repurposing offers an accelerated pathway for identifying new antiviral agents. Through a comprehensive virtual screening of existing drug libraries, this compound has emerged as a promising candidate.[1][2] This document synthesizes the key findings on this compound's efficacy against a broad range of enteroviruses and elucidates its multi-targeted mechanism of action.

In Vitro Efficacy of this compound

This compound has demonstrated dose-dependent inhibition of a wide array of enteroviruses, spanning species A, B, C, and D.[1][2] The antiviral activity was assessed in human rhabdomyosarcoma (RD) cells, which are highly permissive to enterovirus infection.[3]

Cytotoxicity Profile

The cytotoxicity of this compound was evaluated in RD cells to determine the concentration range suitable for antiviral testing. The 50% cytotoxic concentration (CC50) was determined to be 81.39 μM.[4][5] A cell viability threshold of 80% was maintained at concentrations up to 60 μM, indicating a favorable safety profile for in vitro studies.[3][5]

Broad-Spectrum Antiviral Activity

This compound exhibited potent inhibitory effects against various strains of EV-A71 and other clinically significant enteroviruses. The 50% inhibitory concentration (IC50) and selectivity index (SI = CC50/IC50) were calculated to quantify its antiviral potency and therapeutic window.[4][5]

| Enterovirus Species | Virus Strain/Genotype | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |

| Enterovirus A | EV-A71 (BrCr) | 18.12 | 81.39 | 4.49 | [4][5] |

| EV-A71 (Strain H) | 23.78 | 81.39 | 3.42 | [5] | |

| EV-A71 (Genotype B5) | 11.44 | 81.39 | 7.11 | [5] | |

| EV-A71 (Genotype C4) | 1.945 | 81.39 | 41.85 | [5] | |

| Coxsackievirus A6 (CV-A6) | 14.58 | 81.39 | 5.58 | [5] | |

| Coxsackievirus A16 (CV-A16) | 4.285 | 81.39 | 18.99 | [5] | |

| Enterovirus B | Coxsackievirus B5 (CV-B5) | 9.270 | 81.39 | 8.78 | [5] |

| Echovirus 7 (ECHO-7) | 1.888 | 81.39 | 43.1 | [5] | |

| Enterovirus C | Coxsackievirus A24 (CV-A24) | 4.4 | 81.39 | 18.5 | [5] |

| Enterovirus D | Enterovirus D68 (EV-D68) | 0.3843 | 81.39 | 211.79 | [5] |

| Table 1: In Vitro Antiviral Activity of this compound Against a Panel of Human Enteroviruses. |

Mechanism of Action: A Dual-Pronged Attack

Time-course studies revealed that this compound's primary inhibitory activity occurs within the early stages of the EV-A71 replication cycle, specifically between 0 and 2 hours post-infection.[1][3] Further mechanistic investigations identified a dual mode of action, targeting both viral entry and RNA replication.[1][2][4]

Inhibition of Viral Capsid Dissociation

Live virus particle tracking and molecular docking predictions suggest that this compound binds to the hydrophobic pocket of the VP1 capsid protein.[1][2][4] This interaction is believed to stabilize the viral capsid, thereby impeding its dissociation and the subsequent release of the viral genome into the host cell cytoplasm.[1][4] This mechanism is a known strategy for other capsid-binding inhibitors that effectively block enterovirus infection.[6][7]

Inhibition of Viral RNA Replication

To investigate this compound's effects on later stages of the viral life cycle, bypassing the entry inhibition, researchers utilized EV-A71 replicons.[1][2] These replicons are self-replicating RNA molecules that contain the viral replication machinery but lack the structural proteins necessary for forming new virions. Experiments with both replication-competent and replication-defective replicons demonstrated that this compound also inhibits viral RNA replication.[1][2] However, it does not affect the internal ribosome entry site (IRES)-mediated translation of the viral polyprotein.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound exerts multi-targeted inhibitory effects on viral capsid dissociation and RNA replication in human enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mutation in Enterovirus 71 Capsid Protein VP1 Confers Resistance to the Inhibitory Effects of Pyridyl Imidazolidinone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of human enterovirus 71 in complex with a capsid-binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Tanomastat's Mechanism in Viral Capsid Dissociation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tanomastat, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, has demonstrated significant antiviral activity against a range of human enteroviruses.[1][2][3] Emerging research indicates that its primary antiviral mechanism, particularly against Enterovirus A71 (EV-A71), is not mediated by its MMP inhibitory function but through the direct impediment of viral capsid dissociation.[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in disrupting the viral uncoating process. It consolidates quantitative data, details key experimental protocols, and visualizes the underlying molecular interactions and experimental workflows.

Introduction

Human enteroviruses are a significant cause of morbidity and mortality worldwide, with infections ranging from mild febrile illness to severe neurological diseases. The viral replication cycle commences with the entry of the virus into the host cell, followed by the dissociation of the viral capsid to release the viral genome into the cytoplasm. This uncoating step is a critical and highly regulated process, making it an attractive target for antiviral drug development.

This compound has been identified as a potent inhibitor of enterovirus replication.[1][2][3] Mechanistic studies have revealed a novel antiviral role for this compound, independent of its well-characterized MMP inhibitory activity. This guide delves into the specifics of how this compound interacts with the enterovirus capsid to prevent its disassembly, thereby halting the viral life cycle at an early stage.

Quantitative Data: Antiviral Activity of this compound

The antiviral efficacy of this compound has been quantified against a panel of enterovirus strains. The following table summarizes the 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI = CC50/IC50), providing a clear overview of its potency and therapeutic window.

| Virus Strain | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |

| Enterovirus A71 (EV-A71) | ||||